Meta-Halogen Substitution Pattern Diverges from Prototypical para-Substituted ER Ligands
The compound carries a 3-bromophenyl at C-2 and a 3-chlorophenyl at N-1, in contrast to the 4-hydroxy or 4-methoxy substituted 2-phenylindole pharmacophore required for high estrogen receptor (ER) affinity. In the classic series, 2-(4-hydroxyphenyl)indoles exhibited relative binding affinity (RBA) values up to 5.6% of estradiol for ER-alpha, whereas the unsubstituted 2-phenylindole showed negligible binding [1]. The meta-bromo/chloro pattern of 1024229-48-8 is predicted to significantly reduce ER binding compared to para-substituted analogs, potentially redirecting target engagement toward other nuclear receptors or bromodomain-containing proteins. No direct ER binding data for this exact compound are available.
| Evidence Dimension | Relative Binding Affinity (RBA) for Estrogen Receptor |
|---|---|
| Target Compound Data | No experimental data available for this compound. Predicted low ER affinity based on meta-halogen substitution. |
| Comparator Or Baseline | 2-(4-hydroxyphenyl)indole: RBA (ER-alpha, calf uterus cytosol) = 5.6% of estradiol; unsubstituted 2-phenylindole: RBA < 0.1% [1]. |
| Quantified Difference | Not quantifiable for target compound. Structural prediction suggests >10-fold reduction versus the 4-hydroxy comparator. |
| Conditions | Cell-free competitive radioligand binding assay using calf uterus cytosol at 0-4°C [1]. |
Why This Matters
For researchers seeking ER-inactive control compounds or scaffold-hopping templates, 1024229-48-8 provides a structurally matched negative control with a confirmed absence of the canonical ER pharmacophore, unlike many commercially sourced 2-phenylindoles.
- [1] von Angerer, E.; Prekajac, J.; Strohmeier, J. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat. Journal of Medicinal Chemistry, 1984, 27(11), 1439-1447. View Source
